molecular formula C13H12O3 B079404 2-(2-Naphthyloxy)propanoic acid CAS No. 10470-82-3

2-(2-Naphthyloxy)propanoic acid

Cat. No. B079404
CAS RN: 10470-82-3
M. Wt: 216.23 g/mol
InChI Key: HMIVVAPMRQMNAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of intermediates related to 2-(2-Naphthyloxy)propanoic acid involves several chemical processes. For instance, the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, a related compound, from 1-naphthol and epichlorohydrin, has been improved. This compound was obtained in highly optically pure form through stereoselective hydrolysis of its acyl derivatives using whole cell preparations containing enzymes from native sources (Kapoor et al., 2003). Additionally, a facile method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of anti-inflammatory agents like naproxen, involves Pd-catalyzed reactions and alkaline hydrolysis (Hiyama et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Naphthyloxy)propanoic acid has been studied extensively. For example, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, which is structurally similar, shows inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers (Abdel-Jalil et al., 2015). Another study on (S)-2-methoxy-2-(9-phenanthryl)propanoic acid revealed the significance of T-shaped aromatic CH⋯π interactions in crystallization of 2-aryl-2-methoxypropanoic acid and amide (Ichikawa et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving naphthyl compounds often include various hydrogen bonding and aromatic interactions. For instance, supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles show strong hydrogen bonds and weak X⋯π interactions (Pang et al., 2015). The formation of hydrogen-bonded structures in jet-cooled complexes of chiral chromophores like (±)-2-naphthyl-1-ethanol with (±)-2-amino-1-propanol also demonstrates the complexity of interactions in these molecules (Seurre et al., 2004).

Physical Properties Analysis

Physical properties such as crystal structures and molecular packing patterns are key aspects of naphthyl-containing compounds. The crystal structure of 4-(2-naphthyl)butanoic acid, for instance, forms cyclic dimers and exhibits a herringbone array of aromatic rings, highlighting the role of molecular shape in determining physical properties (Dobson & Gerkin, 1996).

Chemical Properties Analysis

The chemical properties of naphthyl-based compounds are influenced by their molecular structure and bonding interactions. For example, the anharmonic vibrational frequencies and NBO analysis of naphthalene acetic acid provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization, highlighting the importance of molecular structure in determining chemical properties (Kavitha et al., 2010).

Scientific Research Applications

  • Synthesis of Beta-Adrenergic Blocking Agents : Kapoor et al. (2003) explored the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents, highlighting its role in producing drugs like propranolol and nadoxolol. This study emphasizes the compound's importance in pharmaceutical synthesis (Kapoor et al., 2003).

  • Genetic Incorporation into Proteins : Chen and Tsao (2013) reported on genetically introducing a 2-naphthol analogue of tyrosine into proteins in Escherichia coli, indicating potential in biochemical and genetic engineering applications (Chen & Tsao, 2013).

  • Organic Synthesis : Bell and Duewell (1963) described using 3-(1-X-2-naphthyloxy)propionic acids for synthesizing various benzochromanones, highlighting its role in organic chemistry and materials science (Bell & Duewell, 1963).

  • Synthesis of Deuterated Propranolol : Walker and Nelson (1978) worked on synthesizing deuterated propranolol, an important beta-blocker, demonstrating its use in isotopically labeled compound synthesis (Walker & Nelson, 1978).

  • Chiral Separation Techniques : Li Nai (2001) studied the resolution of enantiomers of 1 α naphthyloxy 3 isopropylamino 2 propanol using HPLC, indicating applications in chiral chemistry and pharmaceutical analysis (Li Nai, 2001).

  • Fluorescence Derivatisation : Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, creating fluorescent derivatives for biological assays, illustrating its use in biochemistry and molecular biology (Frade et al., 2007).

properties

IUPAC Name

2-naphthalen-2-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIVVAPMRQMNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909140
Record name 2-[(Naphthalen-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyloxy)propanoic acid

CAS RN

10470-82-3
Record name 2-(2-Naphthyloxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10470-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(2-naphthalenyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Naphthalen-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Koul, JL Koul, B Singh, M Kapoor, R Parshad… - Tetrahedron …, 2005 - Elsevier
A hydrolase producing strain Trichosporon beigelli esterase (TBE) isolated from local cottage cheese in its native form has displayed versatility and high efficacy in the kinetic resolution …
Number of citations: 36 www.sciencedirect.com
P Wang, U Luchowska-Stanska… - Journal of medicinal …, 2020 - ACS Publications
Exchange proteins directly activated by cAMP (EPAC) play a central role in various biological functions, and activation of the EPAC1 protein has shown potential benefits for the …
Number of citations: 13 pubs.acs.org
JAR Rodrigues, V Alphand - Tetrahedron: Asymmetry, 2005
Number of citations: 0

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